2-(5-bromo-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-(5-bromo-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated hydroxyphenyl group and a hexahydrobenzothieno pyrimidinone core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the bromination of a hydroxyphenyl precursor, followed by cyclization and functional group modifications to introduce the tert-butyl and hexahydrobenzothieno pyrimidinone moieties. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield de-brominated compounds, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-(5-bromo-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may participate in hydrogen bonding and other interactions with biological macromolecules, while the bromine atom may enhance the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one : Similar structure with a chlorine atom instead of bromine.
- 2-(5-fluoro-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one : Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 2-(5-bromo-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom, in particular, may enhance its reactivity and binding properties compared to similar compounds with different halogen atoms.
Properties
Molecular Formula |
C20H23BrN2O2S |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H23BrN2O2S/c1-20(2,3)10-4-6-12-15(8-10)26-19-16(12)18(25)22-17(23-19)13-9-11(21)5-7-14(13)24/h5,7,9-10,17,23-24H,4,6,8H2,1-3H3,(H,22,25) |
InChI Key |
QTFBGSKBYZNYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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